2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline is a chemical compound with the molecular formula C11H14F3NO It is characterized by a benzene ring substituted with a methoxy group, a methyl group, and a trifluoropropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline typically involves the following steps:
Nitration: The starting material, 2-methoxy-5-methylbenzene, undergoes nitration to introduce a nitro group, forming 2-methoxy-5-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 2-methoxy-5-methylphenylamine.
Alkylation: The amine group is alkylated with 3,3,3-trifluoropropyl chloride to produce the final compound, this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often use electrophilic aromatic substitution conditions, such as the use of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, such as amines or hydroxylamines.
Substitution Products: Different substituted benzene derivatives, depending on the substituents introduced.
Scientific Research Applications
2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industry: Use in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The trifluoropropyl group can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. The exact mechanism may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
2-Methoxy-5-methyl-N-(2,2,2-trifluoroethyl)aniline
2-Methoxy-5-methyl-N-(4,4,4-trifluorobutyl)aniline
2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)phenol
Uniqueness: 2-Methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.
Properties
CAS No. |
1339504-90-3 |
---|---|
Molecular Formula |
C11H14F3NO |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(3,3,3-trifluoropropyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-8-3-4-10(16-2)9(7-8)15-6-5-11(12,13)14/h3-4,7,15H,5-6H2,1-2H3 |
InChI Key |
YCDNQBSAYYXSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.